Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a sulfonamide group, and a phenyl ester
Mechanism of Action
Target of Action
It is a derivative of pethidine (meperidine), a well-known opioid analgesic . Opioids typically act on the opioid receptors in the brain and spinal cord, blocking pain signals and often leading to feelings of euphoria .
Mode of Action
Pethidine and its derivatives are thought to exert their effects by binding to and activating opioid receptors, which inhibits the release of nociceptive (pain) neurotransmitters .
Biochemical Pathways
The compound likely affects the opioidergic pathway, given its structural similarity to pethidine. Activation of opioid receptors leads to a decrease in the release of substance P, a key neurotransmitter involved in pain transmission .
Pharmacokinetics
Pethidine is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to pethidine, it may produce analgesia (pain relief), sedation, and euphoria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Ester: The final step involves esterification, where the sulfonamide-piperidine intermediate is reacted with phenyl chloroformate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or esters.
Scientific Research Applications
Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylamino)methyl)piperidine-1-carboxylate: Lacks the sulfonamide group, which may affect its binding properties.
Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-acetate: Contains an acetate group instead of a carboxylate, which may influence its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl 4-[[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c24-18-7-4-8-19(25)23(18)13-14-30(27,28)21-15-16-9-11-22(12-10-16)20(26)29-17-5-2-1-3-6-17/h1-3,5-6,16,21H,4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMYEXLLBCOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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